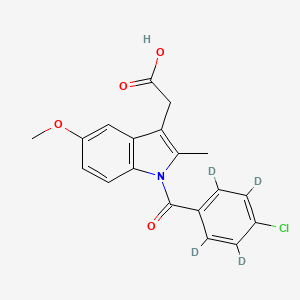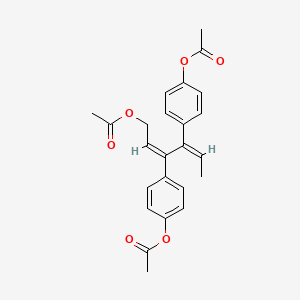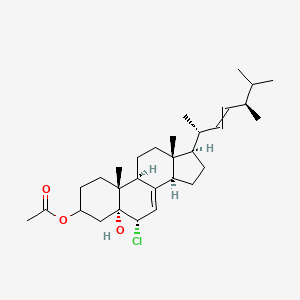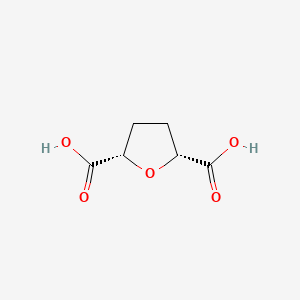
Indomethacin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indomethacin-d4 is a deuterium-labeled derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). Indomethacin is known for its potent anti-inflammatory, analgesic, and antipyretic properties. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic investigations .
Mécanisme D'action
Indomethacin-d4 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating these symptoms. The deuterium labeling does not alter the mechanism of action but provides a tool for detailed pharmacokinetic and metabolic studies .
Analyse Biochimique
Biochemical Properties
Indomethacin-d4, like its parent compound Indomethacin, is a potent and nonselective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with IC50s of 18 nM and 26 nM for human COX-1 and COX-2, respectively, in CHO cells . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound can effectively reduce inflammation and pain .
Cellular Effects
This compound, through its inhibition of COX-1 and COX-2, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance death receptor 5 signaling and sensitize tumor cells to adoptive T-cell therapy, leading to improved tumor growth control and prolonged survival . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of COX-1 and COX-2 enzymes. This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, this compound may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Indomethacin, the parent compound, can induce gastric damage via inhibiting the release of protective factors like COX-1, prostaglandin E2 (PGE2), bicarbonate, and mucus; increasing aggressive factors like acid; and increasing oxidant parameters while decreasing antioxidant parameters . Similar effects might be expected with this compound.
Dosage Effects in Animal Models
Studies on Indomethacin have shown that it can cause gastrointestinal irritation in dogs and swine at certain doses . Similar dosage-dependent effects might be expected with this compound.
Metabolic Pathways
Indomethacin, the parent compound of this compound, is metabolized by several drug-metabolizing pathways including those of the cytochrome P450s and UDP-glucuronosyltransferases (UGTs) . It is likely that this compound follows similar metabolic pathways.
Transport and Distribution
Studies on Indomethacin have shown that it can be taken up by primary rat hepatocytes via Na±dependent and -independent active transport processes . Similar transport and distribution mechanisms might be expected with this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indomethacin-d4 involves the incorporation of deuterium atoms into the indomethacin molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in indomethacin with deuterium atoms using deuterated solvents and catalysts.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize this compound directly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Analyse Des Réactions Chimiques
Types of Reactions
Indomethacin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the indomethacin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include deuterated quinone derivatives, alcohol derivatives, and substituted indomethacin compounds .
Applications De Recherche Scientifique
Indomethacin-d4 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of indomethacin in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of indomethacin.
Drug Development: Used in the development of new NSAIDs with improved efficacy and reduced side effects.
Biological Research: Employed in studies related to inflammation, pain, and fever mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indomethacin: The non-deuterated form of Indomethacin-d4, widely used as an NSAID.
Diclofenac: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A commonly used NSAID with a similar mechanism of action
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-deuterated counterparts.
Improved Pharmacokinetics: The presence of deuterium can alter the metabolic pathways, leading to improved pharmacokinetic profiles.
Research Applications: The deuterium labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds
This compound is a valuable compound in scientific research, offering unique advantages due to its deuterium labeling. Its applications span various fields, including pharmacokinetics, metabolic studies, and drug development, making it an essential tool for researchers.
Propriétés
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGDMFJXJATDK-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)



![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)


